1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone
Overview
Description
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is a piperazine derivative, characterized by the presence of a fluorophenyl group attached to the piperazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Mechanism of Action
Target of Action
, which are organic compounds containing a piperazine ring. Piperazine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone may also interact with various biological targets.
Biochemical Pathways
. These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of these biomolecules, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the uptake of nucleosides in cells, thereby affecting nucleotide synthesis and cellular metabolism . Additionally, it may impact cell viability and protein expression, although these effects can vary depending on the cell type and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of human equilibrative nucleoside transporters, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This inhibition is often irreversible and non-competitive, indicating a strong and lasting interaction with the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters can persist even after the compound is removed from the experimental setup, suggesting a lasting impact on cellular processes . The exact temporal dynamics can vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating nucleotide synthesis and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including cell death and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide synthesis and metabolism. For instance, its inhibition of nucleoside transporters can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions underscore the compound’s potential as a tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters plays a key role in its cellular uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluorophenylpiperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanol.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone: Similar structure but with the fluorophenyl group in a different position.
1-(3-(2-Chlorophenyl)piperazin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
1-(3-(2-Methylphenyl)piperazin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it a valuable compound for research, particularly in the development of pharmaceuticals where fluorine atoms can enhance drug efficacy and metabolic stability .
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-12(8-15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRRHAWZCKQGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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